

An In-depth Technical Guide to 2-Isopropylthioxanthone (CAS No. 5495-84-1)

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Compound of Interest

Compound Name: 2-Isopropylthioxanthone

Cat. No.: B132848

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-isopropylthioxanthone** (ITX), a widely used photoinitiator. The information presented herein is intended to support research, development, and application activities involving this compound. The CAS number for **2-isopropylthioxanthone** has been verified as 5495-84-1[1][2][3][4][5].

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **2-isopropylthioxanthone** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	5495-84-1	[1][2][3][4][5]
Molecular Formula	C ₁₆ H ₁₄ OS	[1][3][4]
Molecular Weight	254.35 g/mol	[1][3][4]
Appearance	Light yellow to yellow to green crystalline powder	[1]
Melting Point	74 - 78 °C	[1]
Boiling Point	398.9 ± 32.0 °C (Predicted)	[3][6]
Solubility	DMSO (Slightly), Ethyl Acetate (Slightly), Water (340µg/L at 20°C)	[3]
Absorption Wavelength	250 - 400 nm	[3][6]
LogP	5.59 at 20°C	[3]
Toxicity	Harmful if swallowed. Suspected of damaging fertility or the unborn child.	[7][8]

Core Applications

2-Isopropylthioxanthone is a highly efficient Norrish Type II photoinitiator.[9] Its primary application is in UV-curable formulations such as inks, coatings, and adhesives, where it initiates radical polymerization upon exposure to UV light.[1][10][11] It is particularly valued for its effectiveness in pigmented systems and for promoting through-cure.[12] Beyond its role in UV curing, ITX is also utilized in organic synthesis and has been investigated for its potential in photochemistry and organic electronics due to its energy transfer properties.[1][4]

Experimental Protocols

Synthesis of 2-Isopropylthioxanthone

Several synthetic routes for **2-isopropylthioxanthone** have been reported. One common method involves the reaction of p-isopropyl thiophenol with o-chlorobenzoic acid.[13]

Method 1: From p-Isopropyl Thiophenol and o-Chlorobenzoic Acid[13]

- **Condensation:** p-Isopropyl thiophenol and o-chlorobenzoic acid are condensed in the presence of an alkali (e.g., lithium hydroxide) and a solvent such as tetraline. The molar ratio of p-isopropyl thiophenol to o-chlorobenzoic acid to lithium hydroxide is typically around 1:1.05:2.1.
- **Reaction Conditions:** The condensation reaction is carried out at a temperature of 180-190 °C for approximately 6 hours.
- **Work-up:** Following condensation, the reaction mixture undergoes a series of steps including desolvation, neutralization, cyclization, hydrolysis, and recrystallization to yield the final product.

Method 2: One-Pot Synthesis from 2-Mercaptobenzoic Acid[14]

A greener synthetic approach utilizes 2-mercaptobenzoic acid and cumene as starting materials with a solid-acid catalyst in a one-pot reaction.

- **Reaction Setup:** 2-Mercaptobenzoic acid, cumene, and a solid-acid catalyst (e.g., bamboo charcoal sulfonic acid) are added to a reaction vessel.
- **Reaction:** The mixture is heated to initiate the reaction.
- **Isolation:** After the reaction is complete, the solution is cooled, and the **2-isopropylthioxanthone** is isolated through post-processing steps.

Analytical Detection of 2-Isopropylthioxanthone

Due to concerns about its migration from food packaging, sensitive analytical methods for the detection of ITX in various matrices have been developed.[10][15]

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3][16][17]

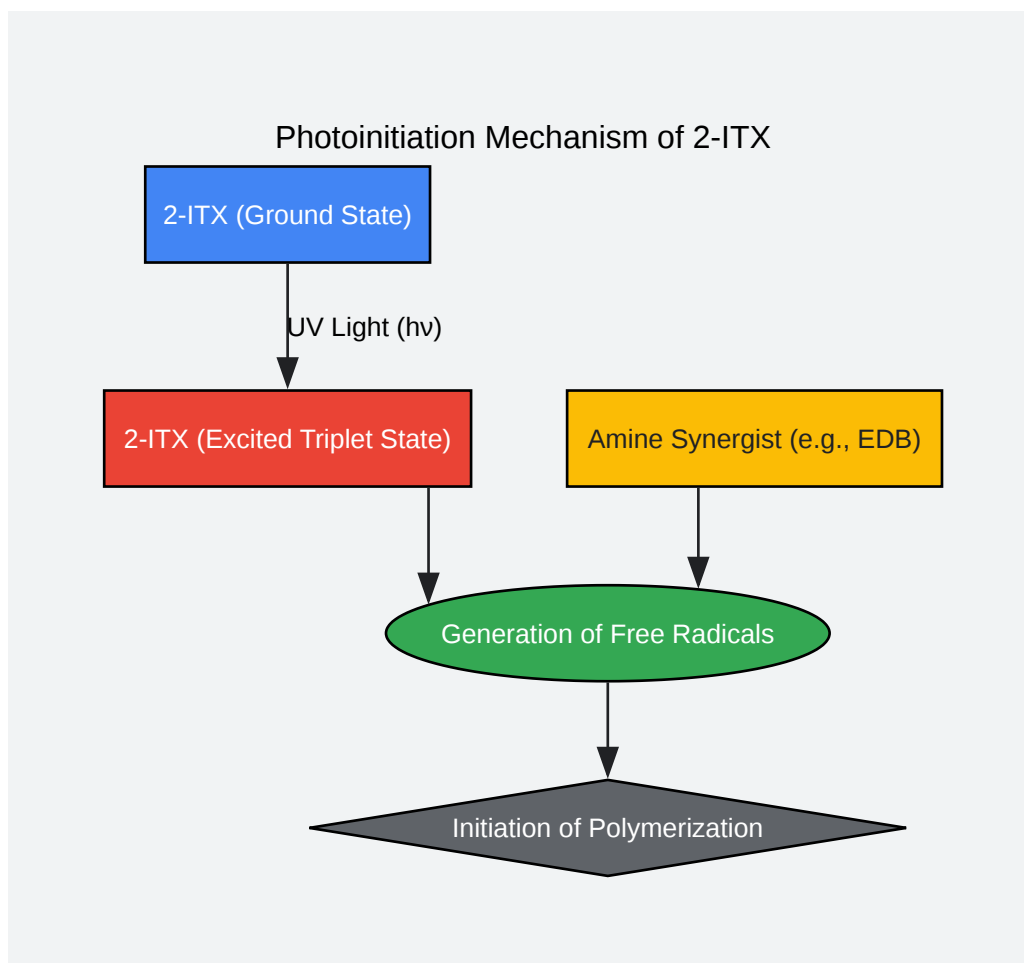
- **Sample Preparation:** The extraction method depends on the food matrix. For non-fatty foods, a simple extraction may be sufficient, while fatty foods require more complex procedures.[15]

- **Chromatographic Separation:** A pentafluorophenylpropyl (HS F5) column can be used to achieve chromatographic separation of 2- and 4-isopropylthioxanthone isomers. A gradient elution with acetonitrile and an ammonium formate buffer (pH 3.75) is employed.^[17]
- **Mass Spectrometric Detection:** Electrospray ionization (ESI) in positive mode is used. The fragmentation of the protonated molecule $[M+H]^+$ is monitored. Key transitions include the loss of the isopropyl group $[M+H-C_3H_6]^+$ and the subsequent loss of a CHO group $[M+H-C_3H_6-CHO]^+$.^[17]

Visualizations

Photoinitiation Mechanism of 2-Isopropylthioxanthone

The following diagram illustrates the mechanism by which **2-isopropylthioxanthone** initiates radical polymerization in the presence of an amine synergist.

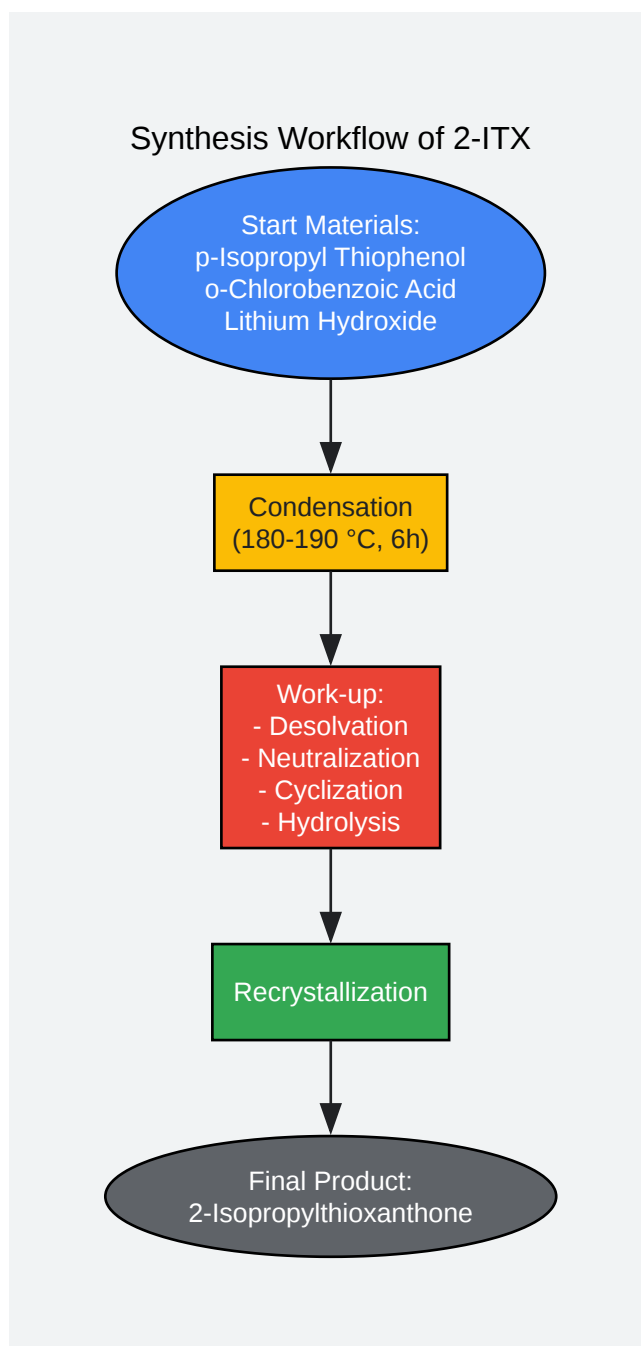


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Caption: Photoinitiation process of 2-ITX with an amine synergist.

Experimental Workflow for Synthesis of 2-Isopropylthioxanthone

This diagram outlines the key steps in the synthesis of **2-isopropylthioxanthone** from p-isopropyl thiophenol and o-chlorobenzoic acid.

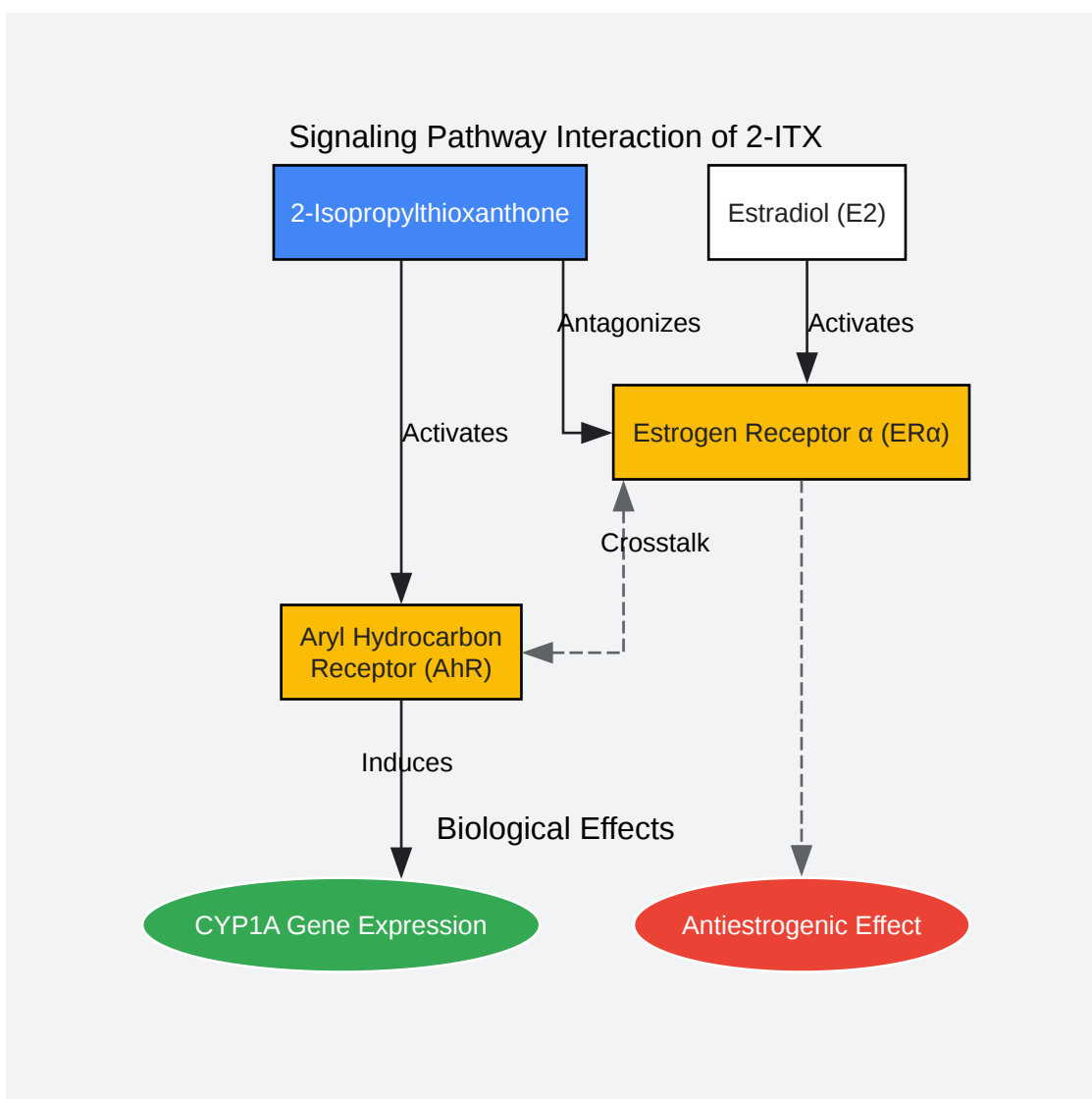


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Caption: Key stages in the synthesis of **2-isopropylthioxanthone**.

Signaling Pathway Interaction of 2-Isopropylthioxanthone

Studies have indicated that **2-isopropylthioxanthone** can exhibit antiestrogenic effects and interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[10] The diagram below illustrates this interaction.



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Caption: Interaction of 2-ITX with ER α and AhR signaling pathways.

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